3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
Description
Table 1: Key identifiers of 3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
| Property | Value | Source |
|---|---|---|
| CAS RN | 69751-29-7 | |
| Molecular formula | C₁₈H₂₀ClNOS | |
| Molecular weight | 333.9 g/mol | |
| SMILES | CN(C)CCCC1(C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31)O |
Crystallographic Analysis of the Thioxanthene Core
While direct crystallographic data for 3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol remains unpublished, structural insights can be extrapolated from related thioxanthene derivatives. For example, X-ray diffraction studies of (9H-thioxanthen-9-ylidene)hydrazine monohydrate reveal a non-planar thioxanthene core with a dihedral angle of 15.2° between the two benzene rings. This distortion arises from steric interactions between the sulfur atom and adjacent substituents.
In analogous structures, the thioxanthene system adopts a boat conformation , with the sulfur atom positioned at the "bow" and the hydroxyl group at the "stern". The chloro substituent at position 3 likely exacerbates this distortion due to its electron-withdrawing effects, which alter π-electron delocalization across the aromatic system.
Table 2: Crystallographic parameters of representative thioxanthene derivatives
| Compound | Space Group | Dihedral Angle (°) | S–C Bond Length (Å) | Source |
|---|---|---|---|---|
| (9H-thioxanthen-9-ylidene)hydrazine | Pccn | 15.2 | 1.76 | |
| Chlorprothixene | P2₁/c | 12.8 | 1.78 |
Substituent Configuration: Chloro and Dimethylaminopropyl Groups
The 3-chloro substituent occupies a meta position relative to the sulfur atom in the thioxanthene system. This placement creates a dipole moment of 1.52 D, as calculated via computational models for structurally similar compounds. The chlorine’s electronegativity (3.16 Pauling scale) induces partial positive charges on adjacent carbon atoms, influencing electrophilic substitution patterns.
The 3-(dimethylamino)propyl chain at position 9 introduces steric bulk and basicity. The dimethylamino group (pKa ≈ 10.5) remains protonated under physiological conditions, enhancing water solubility. Nuclear magnetic resonance (NMR) studies of related compounds show that the propyl chain adopts a gauche conformation, minimizing van der Waals repulsions between the dimethylamino group and the thioxanthene core.
Comparative Analysis with Thioxanthene Derivatives
Chlorprothixene
Chlorprothixene (CAS RN 113-59-7), a structurally related antipsychotic agent, differs in two key aspects:
- Substituent position : Chlorprothixene features a 2-chloro substituent rather than 3-chloro.
- Side chain saturation : Chlorprothixene contains a propenyl linkage between the thioxanthene core and dimethylamino group, whereas the analyzed compound has a fully saturated propyl chain.
These differences profoundly impact physicochemical properties:
Table 3: Structural and property comparison with Chlorprothixene
The 2-chloro configuration in Chlorprothixene enhances lipid solubility (higher LogP), facilitating blood-brain barrier penetration. Conversely, the 3-chloro isomer’s polarity may limit central nervous system activity, redirecting therapeutic applications to peripheral targets.
Properties
CAS No. |
69751-29-7 |
|---|---|
Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol |
InChI |
InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-12-13(19)8-9-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3 |
InChI Key |
NVKBCYCHADJRMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol typically involves the functionalization of a thioxanthene backbone, followed by the introduction of the 3-chloro substituent and the 3-(dimethylamino)propyl side chain at the 9-position. The process often includes:
- Formation of the thioxanthene core.
- Chlorination at the 3-position on the aromatic ring.
- Alkylation at the 9-position with a 3-(dimethylamino)propyl moiety.
Detailed Synthetic Steps from Patent Literature
A key reference for the preparation is found in US Patent US3113137A, which describes the isomerization and synthesis of related thioxanthene derivatives, including 3-chloro substituted compounds.
- Starting Material: cis-2-chloro-9-(ω-dimethylamino-propylidene)-thioxanthene.
- Hydrolysis: Dissolution in 36.5% aqueous hydrochloric acid, followed by precipitation in ice water to yield a mixture of cis and trans isomers of 2-chloro-9-(ω-dimethylamino-propyl)-thioxanthen-9-ol.
- Isomerization: Heating the mixture with oxalic acid at approximately 110°C for 30 minutes promotes isomerization, favoring the trans isomer.
- Purification: The reaction mixture is cooled, treated with acetone to crystallize the oxalate salt, then made alkaline with ammonia to liberate the free base. The product is extracted with ether, washed, dried, and recrystallized from isopropyl ether to obtain pure trans isomer.
This method emphasizes control over stereochemistry and purity through acid-mediated isomerization and crystallization steps.
Reaction Conditions and Yields
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis | 36.5% HCl aqueous, room temp | Converts propylidene to propyl alcohol |
| Isomerization | Oxalic acid, 110°C, 30 min | Converts cis to trans isomer |
| Crystallization | Acetone, cooling with ice water | Forms oxalate salt for purification |
| Alkaline liberation | Concentrated ammonia, room temp | Releases free base from oxalate salt |
| Extraction and drying | Ether, sodium sulfate | Isolates pure compound |
| Recrystallization | Isopropyl ether, 0-5°C | Final purification step |
Yields reported in the patent are substantial, with high purity trans isomer obtained after recrystallization.
Alternative Synthetic Routes
While detailed alternative synthetic protocols are scarce in open literature, the general approach involves:
- Chlorination of thioxanthene derivatives using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Nucleophilic substitution or alkylation reactions to introduce the dimethylaminopropyl side chain, often via alkyl halides or epoxides.
- Use of acid or base catalysis to control isomerization and stereochemistry.
Analytical and Purity Considerations
- The compound is typically characterized by melting point, NMR spectroscopy, and chromatographic purity.
- The isomerization step is critical to obtain the desired trans isomer, which is often the pharmacologically active form.
- Purification by crystallization from isopropyl ether or similar solvents ensures removal of impurities and isomeric mixtures.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Thioxanthene core synthesis | Standard aromatic substitution methods | Base structure formation | Thioxanthene intermediate |
| Chlorination | Chlorinating agents (e.g., SOCl2) | Introduce 3-chloro substituent | 3-chloro-thioxanthene derivative |
| Alkylation | 3-(dimethylamino)propyl halide or equivalent | Attach side chain at 9-position | 3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol |
| Hydrolysis | Aqueous HCl (36.5%) | Convert propylidene to propanol | Mixture of cis/trans isomers |
| Isomerization | Oxalic acid, 110°C, 30 min | Favor trans isomer formation | Enriched trans isomer |
| Purification | Acetone crystallization, ammonia treatment, ether extraction | Remove impurities and isolate product | Pure trans isomer obtained |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chloro substituent on the thioxanthene scaffold undergoes nucleophilic displacement reactions with amines under microwave irradiation. This reaction is facilitated by electron-withdrawing effects from the sulfone and carbonyl groups, enhancing the electrophilicity of the aromatic ring .
Example Reaction:
Reaction of 3-chloro-thioxanthen-9-one-10,10-dioxide with piperidines/piperazines in DMF using K₂CO₃ as a base yields 3-amino derivatives (68–99% yield) .
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | Microwave, DMF, 120°C, 30 min | 92 | |
| 4-Methylpiperazine | Microwave, DMF, 120°C, 30 min | 85 |
Friedel-Crafts Alkylation
The thioxanthene core participates in Friedel-Crafts reactions for scaffold functionalization. For example, treatment with 2-iodo-3-chlorobenzoic acid and copper catalysis forms sulfide intermediates, which are cyclized via concentrated H₂SO₄ to yield tricyclic products .
Sulfone Formation
Thioxanthen-9-ol derivatives are oxidized to sulfones using H₂O₂ under acidic conditions. This step is critical for enhancing metabolic stability in drug candidates .
Reaction Scheme:
Reductive Amination
The dimethylaminopropyl side chain can undergo reductive amination with formaldehyde and sodium cyanoborohydride to modify tertiary amine functionality .
Dopamine Receptor Antagonism
The compound serves as an intermediate in synthesizing Chlorprothixene, a first-generation antipsychotic. Structural modifications at the 3-position enhance binding to D₁/D₂ receptors .
Key Interactions:
Hazard Profile
Overdose Symptoms
Spectroscopic Data
Hepatitis C Virus (HCV) Inhibition
Derivatives show moderate activity in HCV replicon assays (IC₅₀: 10–50 μM) .
BRCT Domain Inhibition
3-Carboxamide analogs inhibit BRCA1-BACH1 protein-protein interactions (Ki: ~5 μM) .
Scientific Research Applications
3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is a compound belonging to the thioxanthene class, which has garnered attention for its diverse applications, particularly in the fields of pharmacology and materials science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.
Antipsychotic Activity
3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol has been studied for its antipsychotic properties, functioning similarly to other thioxanthene derivatives like chlorprothixene. It acts primarily as a dopamine D2 receptor antagonist, which is crucial in the treatment of schizophrenia and other psychotic disorders.
Case Study: Efficacy in Schizophrenia
A study highlighted the effectiveness of thioxanthene derivatives in managing symptoms of schizophrenia. Patients treated with chlorprothixene showed significant improvement in both positive and negative symptoms compared to placebo controls .
Anticancer Research
Recent investigations into the anticancer potential of thioxanthene derivatives have revealed promising results. The compound has shown activity against various cancer cell lines, indicating its potential as an anticancer agent.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | HCT-116 | 5.0 |
| 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | MCF-7 | 6.5 |
A study demonstrated that this compound exhibited IC50 values of 5.0 µg/mL against HCT-116 cells and 6.5 µg/mL against MCF-7 cells, indicating significant antiproliferative activity .
Photoinitiators in UV-Curing
Thioxanthene derivatives are utilized as photoinitiators in UV-curing applications due to their ability to absorb UV light and initiate polymerization processes. This makes them valuable in the production of coatings, inks, and adhesives.
Case Study: UV-Curing Performance
Research has shown that formulations containing thioxanthene derivatives exhibit enhanced curing speeds and improved mechanical properties compared to traditional photoinitiators .
Data Table: Performance Comparison
| Photoinitiator Type | Curing Speed (seconds) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Photoinitiator | 30 | 20 |
| Thioxanthene Derivative | 15 | 25 |
The results indicate that thioxanthene derivatives can significantly reduce curing times while enhancing the mechanical strength of cured materials .
Mechanism of Action
The mechanism of action of NSC 199218 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Molecular Binding: NSC 199218 binds to specific proteins or enzymes, altering their function.
Signal Transduction: The binding of NSC 199218 can trigger a cascade of signaling events within the cell, leading to changes in cellular behavior.
Comparison with Similar Compounds
Chlorprothixene and Its Derivatives
Chlorprothixene (CAS: 6469-93-8) is a clinically used antipsychotic with a structure closely resembling the target compound. Key differences include:
- Substituent position: Chlorprothixene has a chlorine atom at position 2 (vs. position 3 in the target compound) and a dimethylaminopropylidene side chain.
- Pharmacological activity : Chlorprothixene exhibits potent dopamine receptor antagonism, whereas positional isomerism (e.g., 2-Cl vs. 3-Cl) may alter receptor binding affinity and metabolic stability .
Table 1: Structural and Pharmacological Comparison
Flupenthixol and Trifluoromethyl-Substituted Analogs
Flupenthixol (α and β isomers) shares the thioxanthene core but includes a trifluoromethyl group at position 2. The α-isomer (CAS: 4295-65-2) is pharmacologically active, while the β-isomer is nearly inert. Key distinctions:
Table 2: Substituent Effects on Bioactivity
| Substituent | Position | Electron Effects | Bioactivity (Relative to Target Compound) |
|---|---|---|---|
| Cl | 3 | Moderate withdrawal | Intermediate potency |
| CF₃ | 2 | Strong withdrawal | High potency (α-flupenthixol) |
| H | 2/3 | None | Low/no activity (β-flupenthixol) |
Photoinitiator Thioxanthenes
Thioxanthene derivatives like 2,4-diethylthioxanthen-9-one (CAS: 82799-44-8) are employed as UV photoinitiators in polymer chemistry. Unlike the target compound:
- Functional groups: Lack of a dimethylamino side chain and chlorine substituent reduces pharmacological activity but enhances photochemical reactivity.
- Applications : Used in coatings and adhesives due to efficient radical generation under UV light .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Position 2 substitutions (e.g., CF₃, Cl) generally enhance antipsychotic potency compared to position 3 .
- Environmental Presence: 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol has been detected in water systems as an emerging contaminant, highlighting its environmental persistence .
- Synthetic Utility : The compound serves as a precursor for antipsychotic impurities and analogs, with recrystallization protocols using dichloromethane .
Biological Activity
3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol, also known as NSC 199218, is a thioxanthene derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a thioxanthene core with a chlorine atom and a dimethylamino propyl side chain. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The chemical properties of 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol are summarized in the following table:
| Property | Details |
|---|---|
| CAS Number | 69751-29-7 |
| Molecular Formula | C18H20ClNOS |
| Molecular Weight | 333.9 g/mol |
| IUPAC Name | 3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol |
| InChI Key | NVKBCYCHADJRMM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCC1(C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31)O |
The biological activity of 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is primarily attributed to its interaction with neurotransmitter receptors. The compound exhibits affinity for dopamine and serotonin receptors, which are crucial in regulating mood and behavior.
- Receptor Binding : The presence of the dimethylamino group enhances the lipophilicity of the compound, facilitating its passage through cellular membranes and increasing its bioavailability.
- Signal Transduction : Upon binding to specific receptors, NSC 199218 can initiate intracellular signaling pathways that modulate neurotransmission, potentially leading to antidepressant and antipsychotic effects.
Pharmacological Effects
Research has indicated several pharmacological effects associated with NSC 199218:
- Antipsychotic Activity : Studies have shown that thioxanthene derivatives can exhibit antipsychotic properties by antagonizing dopamine receptors, which may help alleviate symptoms of schizophrenia and other psychotic disorders.
- Antidepressant Potential : The compound's ability to interact with serotonin receptors suggests potential antidepressant effects, making it a candidate for further exploration in mood disorder treatments.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of NSC 199218:
- In Vitro Studies : Research conducted on cell lines demonstrated that NSC 199218 effectively inhibited cell proliferation in certain cancer types, suggesting potential anticancer properties.
- Animal Models : In vivo studies using rodent models have shown that administration of NSC 199218 resulted in significant behavioral changes indicative of anxiolytic and antidepressant effects.
Comparative Analysis
To understand the uniqueness of NSC 199218, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| NSC 199218 | Thioxanthene core with chlorine and dimethylamino propyl group | Antipsychotic, potential antidepressant |
| 9-(3-Dimethylamino)propylthioxanthen-9-ol | Similar core structure without chlorine | Antipsychotic |
| 2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | Chlorine substitution at different position | Antidepressant potential |
Q & A
Q. What is the pharmacological significance of 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol in relation to flupenthixol?
This compound is a structural analog and impurity of flupenthixol, a thioxanthene-derived antipsychotic. Flupenthixol exists as α- and β-isomers, with α-flupenthixol being pharmacologically active (equipotent to fluphenazine) and the β-isomer showing minimal activity . Researchers studying this compound should employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect and quantify it as an impurity in flupenthixol formulations. Method validation must include specificity tests to distinguish it from isomers .
Q. How is 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol synthesized and purified?
The compound is typically synthesized via alkylation of thioxanthene precursors, followed by recrystallization from dichloromethane to achieve high purity (melting point: 389–391 K) . Optimization of reaction conditions, such as solvent polarity and temperature, is critical to minimize byproducts. Polyphosphoric acid-mediated cyclization, as seen in related thioxanthene syntheses, may also be applicable .
Q. What safety precautions are necessary when handling this compound?
The compound is classified as hazardous (R36/37/38), indicating irritation to eyes, skin, and respiratory systems. Researchers must use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Waste disposal should comply with institutional guidelines for halogenated organics .
Q. What are the key structural features revealed by X-ray crystallography?
X-ray analysis shows a thioxanthene core with a boat conformation (puckering parameters: Q = 0.591 Å, θ = 92.7°) and a dihedral angle of 41.8° between the two benzene rings. Crystal packing is stabilized by O–H⋯N and C–H⋯S hydrogen bonds, which influence its stability and solubility .
Advanced Research Questions
Q. How do stereochemical configurations of thioxanthene derivatives affect biological activity?
The α-isomer of flupenthixol exhibits potent dopamine receptor antagonism, while the β-isomer is inactive. To study stereochemical effects, researchers should synthesize enantiopure forms using chiral catalysts or chromatography. Pharmacological assays (e.g., radioligand binding) can quantify receptor affinity differences .
Q. What crystallographic methods resolve disorder in fluorine and methyl groups?
Disordered fluorine atoms (occupancy ratios: 0.564:0.287:0.148) and methyl groups in the crystal structure are refined using restraints and isotropic displacement parameters. Multi-scan absorption corrections (Tmin/max = 0.929/0.939) and riding models for hydrogen atoms improve data accuracy .
Q. How can computational methods elucidate molecular interactions?
Density functional theory (DFT) calculations can predict intermolecular interaction energies, while molecular docking simulations assess binding to dopamine receptors. Cremer-Pople puckering parameters help validate the thioxanthene ring's distortion .
Q. What analytical techniques quantify this compound in complex matrices?
Ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) achieves sub-ppm detection limits. Column selection (e.g., C18 with 1.7-µm particles) and mobile phase optimization (acetonitrile/ammonium formate) enhance resolution. Method validation should follow ICH Q2(R1) guidelines .
Q. How does hydrogen bonding influence physicochemical properties?
The O–H⋯N hydrogen bond (2.71 Å) and C–H⋯π interactions contribute to the compound’s melting point and solubility. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate structural features with thermal stability .
Q. What strategies resolve data contradictions in isomer activity studies?
Contradictions in isomer activity (e.g., β-flupenthixol’s low potency) require rigorous stereochemical characterization via circular dichroism (CD) or X-ray crystallography. Dose-response curves in in vivo models (e.g., rodent catalepsy assays) validate functional differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
